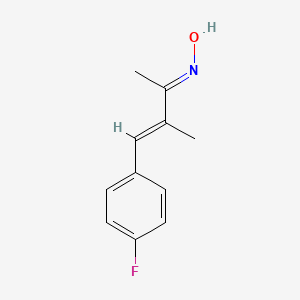3-Buten-2-one, 4-(4-fluorophenyl)-3-methyl-, oxime
CAS No.: 55224-93-6
Cat. No.: VC3317649
Molecular Formula: C11H12FNO
Molecular Weight: 193.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 55224-93-6 |
|---|---|
| Molecular Formula | C11H12FNO |
| Molecular Weight | 193.22 g/mol |
| IUPAC Name | (NZ)-N-[(E)-4-(4-fluorophenyl)-3-methylbut-3-en-2-ylidene]hydroxylamine |
| Standard InChI | InChI=1S/C11H12FNO/c1-8(9(2)13-14)7-10-3-5-11(12)6-4-10/h3-7,14H,1-2H3/b8-7+,13-9- |
| Standard InChI Key | VYHCVEUJVXJGAO-UFVXJIOISA-N |
| Isomeric SMILES | C/C(=C\C1=CC=C(C=C1)F)/C(=N\O)/C |
| SMILES | CC(=CC1=CC=C(C=C1)F)C(=NO)C |
| Canonical SMILES | CC(=CC1=CC=C(C=C1)F)C(=NO)C |
Introduction
Structural Characteristics
Molecular Structure
The compound displays specific stereochemistry with E configuration at both stereogenic centers. The first stereocenter is at the C=C double bond between the butenone backbone and the 4-fluorophenyl group, while the second is at the C=N bond of the oxime functional group. This stereochemical arrangement is denoted in its IUPAC name as (NE)-N-[(E)-4-(4-fluorophenyl)-3-methylbut-3-en-2-ylidene]hydroxylamine .
2D and 3D Structural Representations
The compound can be visualized in both 2D and 3D structural representations. The 2D structure provides a planar view of the molecular connectivity, while the 3D conformer offers insight into the spatial arrangement of atoms and functional groups within the molecule. These structural representations are crucial for understanding the compound's physical properties, chemical reactivity, and potential biological interactions .
Chemical Identifiers and Nomenclature
Primary Identifiers
The compound is identified by several standard chemical identifiers that facilitate its recognition and classification in chemical databases and literature. These identifiers are essential for unambiguous identification of the compound across different chemical resources and publications .
| Identifier Type | Value |
|---|---|
| PubChem CID | 71743589 |
| CAS Number | 55224-93-6 |
| Molecular Formula | C₁₁H₁₂FNO |
| Molecular Weight | 193.22 g/mol |
| InChIKey | VYHCVEUJVXJGAO-NJHPPEEMSA-N |
IUPAC Name and Synonyms
The compound is known by its systematic IUPAC name as well as several synonyms that are used in various chemical contexts :
| Nomenclature Type | Name |
|---|---|
| IUPAC Name | (NE)-N-[(E)-4-(4-fluorophenyl)-3-methylbut-3-en-2-ylidene]hydroxylamine |
| Common Synonyms | - 3-BUTEN-2-ONE, 4-(4-FLUOROPHENYL)-3-METHYL-, OXIME - 4-(4-Fluorophenyl)-3-methylbut-3-en-2-one oxime - CS-D0060 |
The IUPAC name provides detailed information about the compound's structure, including its stereochemistry with the (NE) and (E) designations indicating the configuration around the C=N and C=C bonds, respectively .
Physical and Chemical Properties
Basic Physical Properties
The physical properties of 3-Buten-2-one, 4-(4-fluorophenyl)-3-methyl-, oxime are crucial for understanding its behavior in different environments and its potential applications. These properties include fundamental characteristics such as its appearance, solubility, and stability .
While specific experimental data on the physical appearance of this exact compound is limited in the available search results, oximes generally exist as crystalline solids at room temperature. Based on related compounds, this oxime likely exhibits similar physical characteristics.
Computed Physical and Chemical Properties
The following table presents the computed properties of 3-Buten-2-one, 4-(4-fluorophenyl)-3-methyl-, oxime as determined through computational methods :
| Property | Value | Reference Method |
|---|---|---|
| Molecular Weight | 193.22 g/mol | Computed by PubChem 2.1 |
| XLogP3-AA | 2.8 | Computed by XLogP3 3.0 |
| Hydrogen Bond Donor Count | 1 | Computed by Cactvs 3.4.8.18 |
| Hydrogen Bond Acceptor Count | 3 | Computed by Cactvs 3.4.8.18 |
| Rotatable Bond Count | 2 | Computed by Cactvs 3.4.8.18 |
| Exact Mass | 193.090292168 Da | Computed by PubChem 2.1 |
| Topological Polar Surface Area | 32.6 Ų | Computed by Cactvs 3.4.8.18 |
| Heavy Atom Count | 14 | Computed by PubChem |
| Complexity | 240 | Computed by Cactvs 3.4.8.18 |
These computed properties provide insight into the compound's potential behavior in biological systems, its solubility characteristics, and its potential for drug-like properties. The moderate XLogP3-AA value of 2.8 suggests a balance between hydrophilicity and lipophilicity, while the hydrogen bond donor and acceptor counts indicate potential for intermolecular interactions .
Structural Information Systems
Chemical Representation Systems
The compound can be represented in various chemical notation systems that enable its electronic processing and database storage. These systems are crucial for the computational analysis and digital representation of the compound's structure .
| Representation System | Value |
|---|---|
| SMILES | C/C(=C\C1=CC=C(C=C1)F)/C(=N/O)/C |
| InChI | InChI=1S/C11H12FNO/c1-8(9(2)13-14)7-10-3-5-11(12)6-4-10/h3-7,14H,1-2H3/b8-7+,13-9+ |
The SMILES (Simplified Molecular Input Line Entry System) notation provides a concise linear representation of the compound's structure, while the InChI (International Chemical Identifier) offers a more detailed and standardized representation that includes stereochemical information .
Stereochemical Features
The compound exhibits specific stereochemical features that are important for understanding its three-dimensional structure and potential biological activity :
| Stereochemical Feature | Count |
|---|---|
| Defined Atom Stereocenter Count | 0 |
| Undefined Atom Stereocenter Count | 0 |
| Defined Bond Stereocenter Count | 2 |
| Undefined Bond Stereocenter Count | 0 |
Related Compounds and Structural Analogues
Structural Analogues
Several structural analogues of 3-Buten-2-one, 4-(4-fluorophenyl)-3-methyl-, oxime exist, differing in substitution patterns or functional groups. These related compounds provide context for understanding the structural variations and their impact on chemical and physical properties .
One such analogue is 3-Buten-2-one, 4-(4-fluorophenyl)-, oxime (CAS: 238410-35-0), which lacks the methyl group at the 3-position but maintains the 4-fluorophenyl substitution. This compound has a molecular formula of C₁₀H₁₀FNO and a molecular weight of 179.194 g/mol .
Another related compound is 3-Methyl-4-phenyl-3-buten-2-one oxime (CID: 6916168), which contains a phenyl group instead of a 4-fluorophenyl group. This compound has a molecular formula of C₁₁H₁₃NO and a molecular weight of 175.23 g/mol .
Additionally, 3-Buten-2-one, 4-phenyl-, oxime (CAS: 2887-98-1) represents another structural variant lacking both the 3-methyl group and the fluorine substitution on the phenyl ring. This compound has a molecular formula of C₁₀H₁₁NO and a molecular weight of 161.20 g/mol .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume